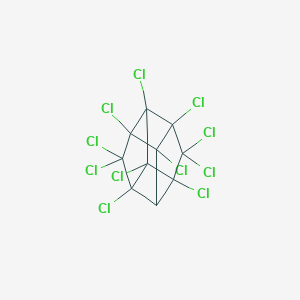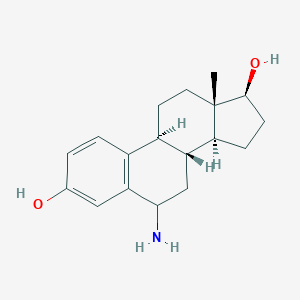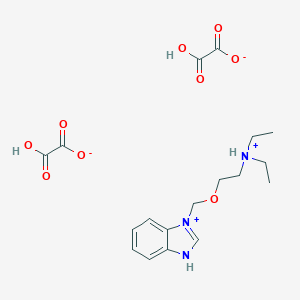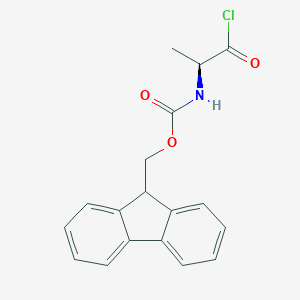![molecular formula C30H28ClN7O5 B027277 Losartan 3-[(nitrooxy)methyl]benzoate CAS No. 791122-48-0](/img/structure/B27277.png)
Losartan 3-[(nitrooxy)methyl]benzoate
Overview
Description
Synthesis Analysis
Losartan and its derivatives, including Losartan 3-[(nitrooxy)methyl]benzoate, are synthesized through a series of chemical reactions. A typical synthesis of Losartan involves N-alkylation, deprotection, and reduction steps. For instance, Losartan has been synthesized from 2-butyl-4-chloro-5-hydroxymethyl-imidazole and 5-(4-bromomethyl-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole through a three-step reaction, which is characterized by 1H NMR among other techniques (Xie Su-hao, 2010). Another approach involves a one-pot process in ionic liquid, achieving a yield of 92% (Zhou Zaifu, 2010).
Molecular Structure Analysis
The molecular structure of Losartan and its derivatives is crucial for their activity as angiotensin II receptor antagonists. The structure is characterized by specific functional groups that interact with the angiotensin II receptor, such as the tetrazole and biphenyl moieties, which are essential for its antagonistic activity. The structural analysis often involves spectroscopic methods such as NMR and IR, providing detailed insights into the compound's molecular framework.
Chemical Reactions and Properties
Losartan and its derivatives undergo various chemical reactions, including oxidative degradation and interactions with metal ions. For example, the oxidative degradation of Losartan in environmental remediation involves catalytic oxidation, showing significant degradation efficiency and the formation of less harmful by-products (J. R. Andrade et al., 2020). Additionally, Losartan's interaction with copper(II) has been studied, revealing complex formation that could influence its biological effects (S. Etcheverry et al., 2007).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are essential for its formulation and application. These properties are influenced by the molecular structure and functional groups present in the compound.
Chemical Properties Analysis
The chemical properties, including reactivity, acid-base behavior, and interactions with other chemical species, are critical for understanding the behavior of this compound in different environments and conditions. Studies have shown that Losartan's chemical behavior, such as its reactivity with nitrosamines, can significantly impact its safety and effectiveness (Ravi Patel et al., 2023).
Scientific Research Applications
Angiotensin II Receptor Antagonism and Hypertension
Losartan, an angiotensin II type-1 receptor antagonist, is primarily researched for its role in hypertension management. Studies have shown that losartan effectively controls blood pressure and mitigates hypertensive damage in various models. In nitric oxide-deficient hypertensive rats, losartan was observed to protect against sustained hypertension, cardiac hypertrophy, and renal damage (Khattab, Ahmad, Al‐Shabanah, & Raza, 2004). Additionally, losartan has been shown to improve endothelial vasodilator function in hypertensive rats through bradykinin B2-receptor activation (De Gennaro Colonna, Fioretti, Rigamonti, Bonomo, Manfredi, Muller, Berti, & Rossoni, 2006).
Cardiovascular and Renal Effects
Losartan's beneficial effects extend to cardiovascular and renal systems. Research indicates its efficacy in preventing the development of L-NAME-induced hypertension and the associated impairments of endothelium-independent relaxations (Kalliovalkama, Jolma, Tolvanen, Kähönen, Hutri-Kähönen, Wu, Holm, & Pörsti, 1999). Another study highlighted losartan's attenuation of myocardial ischemia-induced ventricular arrhythmias and reperfusion injury in spontaneously hypertensive rats (Lee, Peng, Ding, & Yen, 1997).
Environmental and Pharmaceutical Considerations
Losartan's environmental impact has been explored, particularly its oxidative degradation in water. A study on N-doped hierarchical porous carbon and peroxymonosulfate demonstrated effective environmental remediation of losartan (Andrade, Vieira, Silva, & Wang, 2020). Furthermore, losartan's role in airway hyperresponsiveness was examined, suggesting its potential effects on endogenous nitric oxide in the airway (Kanazawa, Hirata, & Yoshikawa, 1999).
Losartan in the Treatment of Various Conditions
Losartan's applications extend to various pathological states, such as its protective effects in malignant hypertension (Therrien, Lemieux, Bélanger, Agharazii, Lebel, & Lariviere, 2009). It has also been used as a tool to explore the roles of angiotensin II in physiology and disease, contributing to the broader understanding of cardiovascular, renal, and cerebral conditions (Timmermans, Duncia, Carini, Chiu, Wong, Wexler, Smith, & Smith, 1995).
Mechanism of Action
Target of Action
NO-Losartan A, also known as losartan 3-[(nitrooxy)methyl]benzoate or this compound, primarily targets the angiotensin II type 1 (AT1) receptors . These receptors are part of the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
NO-Losartan A works by blocking angiotensin II from acting on AT1 receptors . Angiotensin II is a hormone that increases blood pressure through three major ways: constricting the walls of blood vessels, signaling the adrenal glands to release aldosterone, and acting directly on the kidneys to decrease the amount of sodium and water that leaves the body through urine . By blocking these receptors, NO-Losartan A prevents these actions, leading to a decrease in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by NO-Losartan A is the renin-angiotensin system (RAS) . By blocking the action of angiotensin II, NO-Losartan A disrupts the normal functioning of this system, leading to a decrease in blood pressure . This can have downstream effects on various other systems in the body, including the cardiovascular system and the kidneys .
Pharmacokinetics
It’s known that losartan, a related compound, has a bioavailability of 25–35%, is primarily metabolized in the liver, and is excreted via the kidneys and bile duct
Result of Action
The primary result of NO-Losartan A’s action is a decrease in blood pressure . By blocking the action of angiotensin II, NO-Losartan A prevents the constriction of blood vessels and the retention of sodium and water, leading to a decrease in blood pressure . This can have beneficial effects in conditions such as hypertension, heart failure, and kidney problems from diabetes .
Action Environment
The action of NO-Losartan A can be influenced by various environmental factors. For example, the presence of other medications can affect its efficacy and stability . Additionally, factors such as diet, lifestyle, and the presence of other health conditions can also influence the action of NO-Losartan A . Therefore, it’s important for healthcare providers to consider these factors when prescribing NO-Losartan A.
Future Directions
The development of NO-sartans, such as Losartan 3-[(nitrooxy)methyl]benzoate, represents a promising direction in the treatment of hypertension and related conditions . Further pharmacological investigation showed that these compounds possess antihypertensive and cardiac antihypertrophic effects similar to those of the reference AT 1 -blocking or ACE-inhibiting drugs . Additionally, they have been found to possess anti-ischemic cardio-protective properties and antiplatelet effects .
properties
IUPAC Name |
[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28ClN7O5/c1-2-3-11-27-32-28(31)26(19-42-30(39)23-8-6-7-21(16-23)18-43-38(40)41)37(27)17-20-12-14-22(15-13-20)24-9-4-5-10-25(24)29-33-35-36-34-29/h4-10,12-16H,2-3,11,17-19H2,1H3,(H,33,34,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJCPZGVGOVWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)C5=CC=CC(=C5)CO[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClN7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)



